molecular formula C14H15BrN2O2 B13503187 tert-butyl N-(6-bromoquinolin-4-yl)carbamate

tert-butyl N-(6-bromoquinolin-4-yl)carbamate

Cat. No.: B13503187
M. Wt: 323.18 g/mol
InChI Key: PLFIQUWLDYGBMW-UHFFFAOYSA-N
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Description

tert-Butyl N-(6-bromoquinolin-4-yl)carbamate (CAS 1022151-51-4) is a brominated quinoline derivative of high interest in medicinal and synthetic chemistry. With a molecular formula of C14H15BrN2O2 and a molecular weight of 323.18 g/mol , this compound serves as a versatile synthetic building block. The molecule features a bromine substituent on its quinoline core, making it a prime candidate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to create more complex structures . The presence of the tert-butyloxycarbonyl (Boc) protecting group on the carbamate functionality is particularly valuable, as it can be readily removed under mild acidic conditions to reveal a free amine, facilitating its use in multi-step synthetic pathways . This makes it a crucial intermediate for researchers developing novel compounds, including kinase inhibitors and other biologically active molecules. The compound is offered by several suppliers specializing in research chemicals . It is accompanied by a safety profile that includes hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Handling should be performed with appropriate personal protective equipment in a well-ventilated environment. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H15BrN2O2

Molecular Weight

323.18 g/mol

IUPAC Name

tert-butyl N-(6-bromoquinolin-4-yl)carbamate

InChI

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-12-6-7-16-11-5-4-9(15)8-10(11)12/h4-8H,1-3H3,(H,16,17,18)

InChI Key

PLFIQUWLDYGBMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2C=C(C=CC2=NC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-bromoquinolin-4-yl)carbamate typically involves the reaction of 6-bromoquinoline with tert-butyl carbamate. The reaction is often catalyzed by palladium and requires a base such as cesium carbonate. The solvent used is usually 1,4-dioxane, and the reaction is conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(6-bromoquinolin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-(6-bromoquinolin-4-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl N-(6-bromoquinolin-4-yl)carbamate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The bromine atom and tert-butyl group can also interact with proteins and enzymes, inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Positional Isomers: Bromine Substitution on Quinoline

  • tert-Butyl N-(6-bromo-2-quinolyl)carbamate (CAS: 1312611-18-9) Structure: Bromine at the 2-position of quinoline, carbamate at the same position. Molecular Formula: C₁₄H₁₅BrN₂O₂ (identical to the 4-isomer). Key Differences:
  • Biological activity may differ due to variations in binding interactions with target proteins.
    • Applications : Less commonly reported in kinase inhibitor studies compared to 4-substituted analogs .

Carbamate-Modified Heterocycles

Cyclopentyl and Piperidine Derivatives
  • tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 154737-89-0)
    • Structure : Cyclopentane ring with hydroxyl and carbamate groups.
    • Key Differences :
  • Lacks aromaticity, reducing π-stacking interactions critical for enzyme inhibition.
  • Hydroxyl group enhances hydrophilicity (logP ~1.5 vs. ~3.2 for the quinoline derivative) . Applications: Used in peptide mimetics and prodrug synthesis.
  • tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1270019-92-5)

    • Structure : Piperidine ring with methyl and carbamate groups.
    • Key Differences :
  • Basic nitrogen in piperidine increases solubility in acidic media.
  • Methyl group introduces stereochemical complexity, affecting metabolic stability .
Oxazoloquinoline Derivatives
  • tert-Butyl N-({7-bromo-5-cyclopropyl-6-methyl-4-oxo-[1,3]oxazolo[4,5-c]quinolin-2-yl}methyl)carbamate (Compound 45) Structure: Oxazole fused to quinoline, with bromine and cyclopropyl groups. Key Differences:
  • Oxazole ring increases rigidity and electron-withdrawing effects, altering redox properties.
  • Higher molecular weight (MW ≈ 460 g/mol) compared to simpler quinoline carbamates (~320 g/mol) .

Aliphatic Carbamates

  • tert-Butyl N-(3-hydroxypropyl)carbamate (CAS: 5086)
    • Structure : Linear aliphatic chain with hydroxyl and carbamate groups.
    • Key Differences :
  • No aromatic system, leading to lower melting points (mp ~60–65°C vs. ~150°C for quinoline derivatives).
  • Hydroxyl group facilitates hydrogen bonding, improving aqueous solubility .
    • Applications : Common in polymer chemistry and as a protecting group in organic synthesis.

Comparative Data Table

Compound Name CAS Molecular Weight (g/mol) logP Solubility (DMSO) Key Applications
tert-Butyl N-(6-bromoquinolin-4-yl)carbamate Not provided ~323 ~3.2 High Kinase inhibitors, intermediates
tert-Butyl N-(6-bromo-2-quinolyl)carbamate 1312611-18-9 323.18 ~3.0 Moderate Synthetic intermediates
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate 154737-89-0 229.29 ~1.5 High Prodrugs, peptide mimetics
tert-Butyl N-(3-hydroxypropyl)carbamate 5086 175.22 ~0.8 Very high Polymer chemistry

Biological Activity

Tert-butyl N-(6-bromoquinolin-4-yl)carbamate is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₅BrN₂O₂
  • Molar Mass : Approximately 323.1851 g/mol
  • Functional Groups : Quinoline ring, bromine substituent at the 6-position, and a carbamate group.

The presence of the bromine atom enhances the compound's reactivity, while the carbamate group is known for its role in biological interactions.

This compound interacts with various biological macromolecules, including enzymes and receptors. The specific mechanisms include:

  • Binding Interactions : The bromine atom and carbamate group facilitate binding to molecular targets, potentially influencing enzymatic activity or receptor signaling pathways.
  • Antimicrobial Activity : Quinoline derivatives are recognized for their antibacterial and antifungal properties. This compound may exhibit similar activities, making it a candidate for further exploration in antimicrobial research.

1. Antimicrobial Properties

Research indicates that compounds containing quinoline structures often display significant antimicrobial effects. This compound is hypothesized to possess similar properties, although specific studies are still needed to quantify its efficacy against various pathogens.

2. Anticancer Potential

Quinoline derivatives are frequently studied for their anticancer activities. The unique structure of this compound suggests potential in inhibiting cancer cell proliferation. Preliminary investigations into related compounds have shown promising results, indicating that this compound may also interfere with cancer cell metabolism or induce apoptosis .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Tert-butyl (2-bromothiazol-4-yl)carbamateC₈H₁₁BrN₂O₂SContains thiazole instead of quinoline
Tert-butyl (6-bromoquinolin-4-yl)carbamateC₁₄H₁₅BrN₂O₂Similar structure but different bromination position
Tert-butyl (8-bromoquinolin-4-yl)carbamateC₁₄H₁₅BrN₂O₂Bromine at position 8; potential different activity

The differences in bromination positions significantly affect the biological activity profiles of these compounds, highlighting the importance of structural nuances in drug design.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl N-(6-bromoquinolin-4-yl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 6-bromoquinolin-4-amine with tert-butyl carbamate under basic conditions (e.g., sodium hydride or potassium carbonate) in anhydrous solvents like DMF or THF . Optimization includes:

  • Temperature control : Reactions are often conducted at 0–25°C to minimize side products.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .
  • Monitoring : TLC or HPLC at 254 nm tracks reaction progress .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.4 ppm for 9H, singlet) and carbamate linkage (δ ~155–160 ppm for carbonyl) .
  • MS : High-resolution ESI-MS or EI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₄H₁₆BrN₃O₂ ≈ 346.04 Da) .
  • IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of carbamate) confirm functional groups .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :

  • Storage : Keep in amber vials at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group .
  • Handling : Use dry gloves and avoid prolonged exposure to moisture or strong acids/bases, which may degrade the compound .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. Key steps include:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Structure solution : Employ direct methods in SHELXS or SIR97 for phase determination .
  • Refinement : SHELXL refines positional and thermal parameters, with R-factor convergence <5% .
  • Validation : Check for outliers in the Cambridge Structural Database (CSD) to confirm bond lengths/angles .

Q. What strategies address contradictions in biological activity data for this compound derivatives?

  • Methodological Answer :

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects .
  • Off-target profiling : Use kinase or GPCR panels to identify unintended interactions .
  • Metabolic stability testing : Incubate with liver microsomes (human/rat) to assess if metabolites contribute to observed discrepancies .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to map electron density (e.g., Fukui indices) and identify reactive sites (e.g., bromine for Suzuki couplings) .
  • Docking studies : Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to predict coupling efficiency .
  • Kinetic analysis : Use Eyring plots to model activation energy barriers for proposed reaction pathways .

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